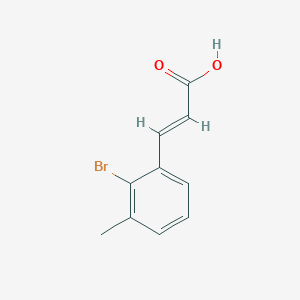
2-Bromo-3-methylcinnamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-methylcinnamic acid is an organic compound that belongs to the cinnamic acid derivatives family It is characterized by the presence of a bromine atom and a methyl group attached to the cinnamic acid structure
準備方法
Synthetic Routes and Reaction Conditions
2-Bromo-3-methylcinnamic acid can be synthesized through several methods. One common approach involves the bromination of 3-methylcinnamic acid. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane (CH2Cl2). The reaction proceeds at room temperature, and the product is isolated by filtration and purified by recrystallization .
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 3-methylcinnamic acid is coupled with a brominating agent in the presence of a palladium catalyst. This method offers high yields and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions
2-Bromo-3-methylcinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The double bond in the cinnamic acid moiety can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Bromination: Bromine (Br2) in dichloromethane (CH2Cl2) at room temperature.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products Formed
Substitution: Formation of 2-substituted-3-methylcinnamic acid derivatives.
Oxidation: Formation of 2-bromo-3-methylbenzoic acid or 2-bromo-3-methylbenzaldehyde.
Reduction: Formation of 2-bromo-3-methylhydrocinnamic acid.
科学的研究の応用
2-Bromo-3-methylcinnamic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates due to its structural similarity to biologically active cinnamic acid derivatives.
Materials Science: It is used in the synthesis of polymers and materials with specific properties, such as photoreactivity and conductivity.
作用機序
The mechanism of action of 2-Bromo-3-methylcinnamic acid depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, cinnamic acid derivatives, including this compound, can interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, they may inhibit enzyme activity or modulate receptor signaling pathways .
類似化合物との比較
Similar Compounds
3-Methylcinnamic Acid: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-3-methoxycinnamic Acid: Contains a methoxy group instead of a methyl group, which can influence its reactivity and biological activity.
2-Bromo-4-methylcinnamic Acid: The position of the methyl group is different, affecting its chemical properties and reactivity.
Uniqueness
2-Bromo-3-methylcinnamic acid is unique due to the presence of both a bromine atom and a methyl group on the cinnamic acid structure. This combination of substituents enhances its reactivity in various chemical reactions and its potential biological activity compared to similar compounds.
特性
IUPAC Name |
(E)-3-(2-bromo-3-methylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-7-3-2-4-8(10(7)11)5-6-9(12)13/h2-6H,1H3,(H,12,13)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYWWSXCAUKFAK-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=C/C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














